molecular formula C11H11ClN2S B13315993 [(2-Chlorophenyl)methyl](1,3-thiazol-5-ylmethyl)amine

[(2-Chlorophenyl)methyl](1,3-thiazol-5-ylmethyl)amine

Cat. No.: B13315993
M. Wt: 238.74 g/mol
InChI Key: YLYVALFJCAVEOW-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)methylamine is a synthetic amine derivative featuring a 2-chlorophenylmethyl group and a 1,3-thiazol-5-ylmethyl moiety linked via an amine bridge. The compound’s structure combines aromatic and heterocyclic elements, which are common in bioactive molecules. The thiazole ring, a sulfur- and nitrogen-containing heterocycle, contributes to π-π stacking and hydrogen-bonding capabilities, often critical for pharmacological or pesticidal activity .

Properties

Molecular Formula

C11H11ClN2S

Molecular Weight

238.74 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-(1,3-thiazol-5-ylmethyl)methanamine

InChI

InChI=1S/C11H11ClN2S/c12-11-4-2-1-3-9(11)5-13-6-10-7-14-8-15-10/h1-4,7-8,13H,5-6H2

InChI Key

YLYVALFJCAVEOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CN=CS2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)methylamine typically involves the reaction of 2-chlorobenzyl chloride with 1,3-thiazole-5-carboxaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Formation of the Thiazol-5-ylmethyl Group

A critical step involves the preparation of the thiazol-5-ylmethyl moiety. Patent US10351556B2 describes the reaction of thiazol-5-yl-methanol with alkyl or aryl haloformates (e.g., methyl chloroformate) in the presence of a base (e.g., pyridine) to form the thiazol-5-ylmethyl intermediate. This step establishes the methylene bridge between the thiazole ring and the amine .

Reagent Base Solvent Conditions
Thiazol-5-yl-methanolPyridineDichloromethaneRoom temperature
Methyl chloroformateTriethylamineDMFStirred for 2 hours

Amine Functionalization

The amine group in the target compound may arise from:

  • Reduction : Conversion of a nitrile or imine intermediate to an amine using LiAlH4 or catalytic hydrogenation.

  • Coupling Reactions : Reaction of a thiazol-5-ylmethyl chloride with a primary amine (e.g., (2-chlorophenyl)methylamine) under basic conditions .

Oxidation Reactions

Thiazole rings are susceptible to oxidation. For instance, thiazolo[3,2-a]benzimidazoles undergo oxidation with hydrogen peroxide in acidic conditions to form sulfoxides or sulfones . While direct oxidation of (2-Chlorophenyl)methylamine is not explicitly reported, analogous compounds highlight the potential for oxidation of sulfur centers.

Amidation and Acyl Substitution

Carboxamide derivatives of thiazoles, such as 5-(2-chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide, are synthesized via condensation reactions between thiazole derivatives and carbonyl chlorides. This indicates that amidation reactions involving the amine group in the target compound could occur under similar conditions (e.g., coupling agents like DCC or EDC).

Nucleophilic Substitution

The synthesis of thiazol-5-ylmethyl intermediates involves nucleophilic attack by thiazol-5-yl-methanol on electrophilic haloformates. The base facilitates deprotonation, enhancing nucleophilicity .

Mechanism :

  • Haloformate (e.g., methyl chloroformate) reacts with a base to form a mixed anhydride.

  • Nucleophilic attack by the hydroxyl group of thiazol-5-yl-methanol.

  • Elimination of the leaving group (e.g., Cl⁻) to form the thiazol-5-ylmethyl ester.

Amine Coupling

The coupling of the (2-chlorophenyl)methyl group to the thiazol-5-ylmethylamine likely involves:

  • Alkylation : Reaction of the amine with a chlorophenylmethyl halide (e.g., benzyl chloride) in a basic medium.

  • Reductive Amination : Condensation of an aldehyde/ketone with the amine, followed by reduction (e.g., NaBH4).

Analytical Validation

Structural confirmation of (2-Chlorophenyl)methylamine is typically achieved through:

  • NMR Spectroscopy : Proton and carbon shifts for thiazole and chlorophenyl groups .

  • Mass Spectrometry : Molecular ion peaks corresponding to the molecular formula C17H15ClN2S .

  • IR Spectroscopy : Absorption bands for N-H (amine) and C=N (thiazole) stretches.

Key Challenges and Considerations

  • Regioselectivity : Ensuring the correct substitution pattern on the thiazole ring during alkylation.

  • Stability : Thiazole rings are sensitive to acidic conditions, requiring careful pH control during synthesis .

  • Impurity Control : Patent US10351556B2 highlights the use of antioxidants (e.g., L-ascorbic acid) to inhibit N-oxide formation during synthesis .

Scientific Research Applications

(2-Chlorophenyl)methylamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The compound may also modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiamethoxam

Structure : 3-(2-Chloro-1,3-thiazol-5-ylmethyl)-1,3,5-oxadiazinan-4-ylidene(nitro)amine .
Key Differences :

  • Thiamethoxam includes an oxadiazinan ring and a nitroimine group, absent in the target compound.
  • The nitroimine group in thiamethoxam enhances its insecticidal activity as a neonicotinoid, targeting nicotinic acetylcholine receptors in insects . Physicochemical Properties:
  • Molecular Weight: 291.7 g/mol (vs. ~252.7 g/mol for the target compound).
  • Water solubility: Higher due to the polar oxadiazinan and nitro groups, compared to the less polar benzylamine-thiazole structure of the target compound .

3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine

Structure : Thiadiazole core with a 4-chlorophenyl substituent .
Key Differences :

  • Replaces the thiazole ring with a thiadiazole (two nitrogen atoms, one sulfur).
  • Lacks the flexible benzylamine linker, reducing conformational freedom.
    Biological Activity :
  • Thiadiazoles are known for fungicidal and insecticidal properties, attributed to sulfur’s electronegativity and aromatic stabilization .

1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine

Structure : Pyrazole-amine with a methylthiophenyl group .
Key Differences :

  • Methylthiophenyl group introduces sulfur but lacks chlorine’s electron-withdrawing effects.
    Applications : Used in medicinal chemistry for its amine reactivity and heterocyclic diversity .

2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine

Structure : Thiazol-5-amine with sulfonyl and chlorophenyl groups .
Key Differences :

  • Sulfonyl groups increase polarity and acidity compared to the target compound’s neutral benzylamine.
  • The 4-methylphenyl substituent enhances lipophilicity, contrasting with the 2-chlorophenyl’s electronic effects.
    Applications : Sulfonyl-containing thiazoles are explored as enzyme inhibitors or agrochemicals .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Bioactivity
(2-Chlorophenyl)methylamine Thiazole + benzylamine 2-Chlorophenyl, thiazol-5-ylmethyl ~252.7 Hypothesized insecticidal*
Thiamethoxam Thiazole + oxadiazinan Nitroimine, chloro-thiazolyl 291.7 Neonicotinoid insecticide
3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine Thiadiazole 4-Chlorophenyl 213.7 Fungicidal, insecticidal
1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine Pyrazole Methylthiophenyl 193.3 Medicinal chemistry intermediate

*Bioactivity inferred from structural analogs .

Key Structural and Functional Insights

  • Chlorophenyl Position : The 2-chloro substitution in the target compound may sterically hinder interactions compared to 4-chlorophenyl derivatives, affecting binding to biological targets .
  • Thiazole vs. Thiadiazole : Thiazoles (one sulfur, one nitrogen) are less electron-deficient than thiadiazoles (two nitrogens, one sulfur), influencing reactivity and bioavailability .
  • Amine Linker Flexibility : The benzylamine linker in the target compound allows for greater conformational adaptability compared to rigid sulfonyl or oxadiazinan groups in analogs .

Biological Activity

(2-Chlorophenyl)methylamine is a thiazole derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This compound features a thiazole ring, which is known for its diverse biological properties, including antimicrobial, anticancer, and neuroprotective effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C10_{10}H10_{10}ClN2_2S
  • Molecular Weight : 228.71 g/mol
  • Chemical Structure :
 2 Chlorophenyl methyl(1,3thiazol5ylmethyl)amine\text{ 2 Chlorophenyl methyl}(1,3-thiazol-5-ylmethyl)amine

The biological activity of (2-Chlorophenyl)methylamine can be attributed to several mechanisms:

  • DNA Interaction : Thiazole derivatives have been shown to interact with DNA and topoisomerase II, leading to DNA double-strand breaks and subsequent cell death. This interaction is crucial for the anticancer properties of the compound.
  • Cytotoxic Effects : The compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, it has been noted to induce apoptosis in cancer cells by activating intrinsic pathways .
  • Antimicrobial Activity : Similar thiazole derivatives have demonstrated potent antibacterial effects against pathogens such as Mycobacterium tuberculosis, suggesting that this compound may also exhibit similar properties .

Biological Activity Overview

Activity TypeDescriptionReferences
Antimicrobial Exhibits significant antibacterial activity against various pathogens.
Cytotoxicity Induces apoptosis in cancer cells; effective against multiple cancer cell lines.
Neuroprotective Potential protective effects on neuronal cells; further studies needed for confirmation.
Acetylcholinesterase Inhibition Compounds containing thiazole show potential as acetylcholinesterase inhibitors, relevant for Alzheimer's disease treatment.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of thiazole derivatives, (2-Chlorophenyl)methylamine was tested against human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The results indicated an IC50 value less than that of doxorubicin, a standard chemotherapy drug, highlighting its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Efficacy

Research on related thiazole compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. These findings suggest that (2-Chlorophenyl)methylamine may possess similar antimicrobial properties .

Q & A

Q. How does stereochemistry at the thiazole-methylamine junction impact biological activity?

  • Methodological Answer : Resolve enantiomers via chiral HPLC (Chiralpak AD-H column) and test separately. For racemic mixtures, use circular dichroism to correlate absolute configuration with activity. Thiazole S-enantiomers often show higher affinity for neurological targets (e.g., 5-HT₃ receptors) .

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